molecular formula C19H20N2O2 B6581367 N-(2-cyclobutaneamidophenyl)-2-methylbenzamide CAS No. 1203327-01-8

N-(2-cyclobutaneamidophenyl)-2-methylbenzamide

Cat. No. B6581367
CAS RN: 1203327-01-8
M. Wt: 308.4 g/mol
InChI Key: LPQVNPBIFZMOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Cyclobutaneamidophenyl)-2-methylbenzamide, commonly known as CBAMP, is a cyclic amide derivative of benzamide and is a commonly used compound in scientific research. It is a white solid with a melting point of 145-147°C and a molecular weight of 255.3 g/mol. CBAMP has a variety of applications in scientific research, including biochemical and physiological studies, as well as laboratory experiments.

Scientific Research Applications

CBAMP has a variety of applications in scientific research. It has been used in studies of enzyme-catalyzed reactions, as well as in the study of protein-ligand interactions. It has also been used in the study of enzyme inhibition and drug design. CBAMP has also been used in the study of enzyme kinetics, as well as in the study of enzyme-substrate interactions.

Mechanism of Action

CBAMP binds to the active site of enzymes, blocking the active site and preventing the enzyme from catalyzing reactions. It also binds to proteins, blocking the binding sites of the proteins and preventing the proteins from binding to other molecules.
Biochemical and Physiological Effects
CBAMP has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and trypsin. It has also been shown to block the binding of proteins to their ligands, such as hormones and neurotransmitters. CBAMP has also been shown to cause changes in the expression of genes, as well as changes in the activity of proteins.

Advantages and Limitations for Lab Experiments

The main advantage of using CBAMP in laboratory experiments is that it is a relatively inexpensive and easily synthesized compound. Additionally, it is a relatively small molecule, which makes it easy to handle and store. However, there are some limitations to using CBAMP in laboratory experiments. For example, it is a relatively non-specific compound, meaning it can bind to a variety of proteins and enzymes. Additionally, it is not very soluble in water, which can limit its ability to be used in aqueous solutions.

Future Directions

There are a variety of potential future directions for the use of CBAMP in scientific research. For example, it could be used to study the effects of drugs on enzymes, as well as to study the binding of drugs to proteins. Additionally, it could be used to study the effects of mutations on enzyme activity, as well as to study the effects of mutations on protein-ligand interactions. Furthermore, CBAMP could be used to study the effects of environmental factors on enzyme activity, as well as to study the effects of environmental factors on protein-ligand interactions. Finally, it could be used to study the effects of genetic mutations on enzyme activity, as well as to study the effects of genetic mutations on protein-ligand interactions.

Synthesis Methods

CBAMP can be synthesized through a condensation reaction between 2-methylbenzamide and cyclobutane-1,1-dicarboxylic acid. This reaction is typically carried out in the presence of a base and an aprotic solvent, such as acetonitrile. The reaction is typically carried out at temperatures between 90-120°C. The product of the reaction is a white solid that is purified by recrystallization from ethanol.

properties

IUPAC Name

N-[2-(cyclobutanecarbonylamino)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-7-2-3-10-15(13)19(23)21-17-12-5-4-11-16(17)20-18(22)14-8-6-9-14/h2-5,7,10-12,14H,6,8-9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQVNPBIFZMOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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